5-Methoxy-2-methylpyrimidine-4-thiol chemical properties
5-Methoxy-2-methylpyrimidine-4-thiol chemical properties
An in-depth technical evaluation of 5-Methoxy-2-methylpyrimidine-4-thiol requires a fundamental understanding of heterocyclic chemistry, specifically the unique electronic interplay between the electron-donating methoxy group and the highly polarizable sulfur atom. As a Senior Application Scientist, I have structured this guide to move beyond basic chemical properties, focusing instead on the mechanistic causality behind its synthesis, structural dynamics, and its utility as a privileged scaffold in drug discovery and materials science.
Structural Dynamics and Physicochemical Profile
The pyrimidine ring is a cornerstone of medicinal chemistry. The substitution pattern of 5-methoxy-2-methylpyrimidine-4-thiol (Molecular Formula: C₆H₈N₂OS) precisely tunes its electronic environment. The methyl group at C2 provides mild inductive electron donation, while the methoxy group at C5 acts as a strong resonance electron donor. This electron-rich core significantly enhances the nucleophilicity of the C4 position.
Thiol-Thione Tautomerism
A critical chemical behavior of this compound is its thiol-thione tautomerism . In the solid state and in polar protic solvents, the compound predominantly exists in the thione form (5-methoxy-2-methylpyrimidine-4(3H)-thione). The causality behind this shift lies in the stabilization of the highly polarized C=S bond via intermolecular hydrogen bonding and solvent dipole interactions. Conversely, in non-polar solvents or gas phases, the thiol form is favored due to the preservation of full aromaticity within the pyrimidine ring. Understanding this equilibrium is vital, as it dictates the compound's behavior as an ambidentate nucleophile during downstream functionalization.
Table 1: Quantitative Physicochemical Properties
| Property | Value | Mechanistic Implication |
|---|---|---|
| Molecular Formula | C₆H₈N₂OS | Core building block for sulfur-containing heterocycles. |
| Molecular Weight | 156.21 g/mol | Low molecular weight ideal for fragment-based drug design (FBDD). |
| Exact Mass | 156.0357 g/mol | Utilized for High-Resolution Mass Spectrometry (HRMS) validation. |
| H-Bond Donors | 1 | Participates in target binding (N-H in thione form, S-H in thiol form). |
| H-Bond Acceptors | 4 (N, N, O, S) | High interaction potential with kinase hinge regions. |
| Topological Polar Surface Area | ~65 Ų | Excellent membrane permeability profile for oral bioavailability. |
Mechanistic Synthesis: Thionation of Pyrimidinones
The standard synthetic route to 5-methoxy-2-methylpyrimidine-4-thiol involves the thionation of its oxygen analog, 5-methoxy-2-methylpyrimidin-4-ol[1]. The choice of thionating agent is critical. While Phosphorus pentasulfide (P₂S₅) is a classical reagent, Lawesson's Reagent (LR) is heavily preferred for this specific substrate[2].
Causality of Reagent Selection: Lawesson's reagent operates via the formation of a highly reactive dithiophosphine ylide, which undergoes a[2+2] cycloaddition with the carbonyl oxygen of the pyrimidinone to form a four-membered oxathiaphosphetane intermediate. This intermediate collapses to yield the desired C=S bond. LR is chosen over P₂S₅ because it requires milder conditions and exhibits superior chemoselectivity, preventing the unwanted cleavage of the sensitive C5-methoxy ether linkage[2].
Synthetic workflow for the thionation of 5-methoxy-2-methylpyrimidin-4-ol.
Self-Validating Experimental Protocol: Thionation
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Preparation: Suspend 5-methoxy-2-methylpyrimidin-4-ol (1.0 eq) in anhydrous 1,4-dioxane under an inert argon atmosphere to prevent premature oxidation of the resulting thiol.
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Reagent Addition: Add Lawesson's Reagent (0.6 eq; note that each molecule of LR donates two sulfur atoms).
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Thermal Activation: Heat the mixture to gentle reflux (100°C). Causality: The thermal energy is required to dissociate Lawesson's reagent into its active monomeric dithiophosphine ylide form.
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In-Process Validation: Monitor the reaction via TLC (Hexane:EtOAc 7:3). The product will exhibit a significantly higher Rf value than the starting material due to the lower electronegativity and reduced hydrogen-bonding capacity of sulfur compared to oxygen.
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Workup: Quench the reaction by cooling to room temperature and concentrating under reduced pressure. Purify via flash column chromatography.
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Analytical Validation: Confirm product formation via FT-IR. The protocol is self-validating when the strong C=O stretching frequency (~1650 cm⁻¹) completely disappears, replaced by a distinct C=S stretching band (~1100–1200 cm⁻¹).
Reactivity Profiling and Downstream Applications
The utility of 5-methoxy-2-methylpyrimidine-4-thiol lies in its divergent reactivity, making it a highly versatile intermediate[3].
Regioselective Alkylation (HSAB Theory)
Because the compound is an ambidentate nucleophile (reacting at either Nitrogen or Sulfur), controlling regioselectivity is paramount. According to Pearson's Hard-Soft Acid-Base (HSAB) theory , the sulfur atom is a "soft" nucleophile due to its large atomic radius and polarizability, whereas the nitrogen is "hard."
By treating the compound with a "soft" electrophile (e.g., an alkyl halide like benzyl bromide) in the presence of a mild base (e.g., K₂CO₃), the reaction is kinetically driven to exclusively yield the S-alkylated thioether . Stronger bases or "harder" electrophiles (like acyl chlorides) would risk competing N-functionalization.
Liebeskind-Srogl Cross-Coupling
Once S-alkylated, the resulting pyrimidine thioether becomes a prime substrate for Liebeskind-Srogl cross-coupling. This reaction allows for the formation of new Carbon-Carbon bonds by coupling the thioether with boronic acids under Palladium catalysis and Copper(I) thiophene-2-carboxylate (CuTC) mediation. Causality: The CuTC acts as a thiophilic Lewis acid, coordinating to the sulfur atom and polarizing the C-S bond, thereby facilitating the oxidative addition of Palladium. This bypasses the need for highly toxic or unstable halogenated pyrimidine precursors.
Divergent reactivity pathways of 5-methoxy-2-methylpyrimidine-4-thiol.
Conclusion
5-Methoxy-2-methylpyrimidine-4-thiol is a highly tunable, electron-rich heterocyclic scaffold. By leveraging the mechanistic principles of thiol-thione tautomerism and HSAB-directed regioselectivity, researchers can utilize this compound to synthesize complex, multi-substituted pyrimidines. The integration of Lawesson's reagent for its synthesis ensures high-fidelity functional group tolerance, while its downstream compatibility with modern organometallic techniques like Liebeskind-Srogl coupling solidifies its status as a premier building block in advanced chemical synthesis.
References
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National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 4181150, 5-Methoxy-2-methylpyrimidin-4-ol." PubChem. Available at:[Link]
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ResearchGate. "Parallel synthesis of condensed pyrimidine-thiones and their antitumor activities." ResearchGate. Available at:[Link]
